

2-Chloro-3-methylpyrazine: A Comprehensive Technical Guide for Synthetic Chemistry

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Compound of Interest

Compound Name: 2-Chloro-3-methylpyrazine

Cat. No.: B1202077

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylpyrazine is a vital heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. As a derivative of pyrazine, a nitrogen-containing aromatic heterocycle, its unique electronic properties and functionalization potential make it a versatile scaffold for constructing complex molecular architectures. The pyrazine nucleus is a common feature in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2]

The strategic placement of a chlorine atom and a methyl group on the pyrazine ring provides distinct advantages for synthetic chemists. The chlorine atom at the 2-position is susceptible to displacement, serving as an excellent handle for various cross-coupling reactions to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The electron-deficient nature of the pyrazine ring facilitates these transformations, including Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and nucleophilic aromatic substitutions (SNAr).[3][4] This guide provides an in-depth overview of the synthetic utility of **2-chloro-3-methylpyrazine**, complete with experimental protocols, quantitative data, and visualizations of its application in synthetic workflows and relevant biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties of **2-chloro-3-methylpyrazine** is presented in the table below.

Property	Value	Reference(s)
CAS Number	95-58-9	[3]
Molecular Formula	C ₅ H ₅ ClN ₂	[5]
Molecular Weight	128.56 g/mol	[5]
Appearance	Solid	
SMILES	Cc1nccnc1Cl	[5]
InChI Key	WZHWPZQQPWKEAV- UHFFFAOYSA-N	[5]

Core Synthetic Applications

2-Chloro-3-methylpyrazine is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the introduction of diverse functionalities onto the pyrazine core.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide. **2-Chloro-3-methylpyrazine** readily participates in these reactions, allowing for the introduction of various aryl and heteroaryl substituents. These transformations are typically catalyzed by palladium complexes with phosphine ligands.

Table 1: Representative Suzuki-Miyaura Coupling Reactions with **2-Chloro-3-methylpyrazine**

Entry	Arylboronic Acid	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylboronic acid	Pd(OAc) ₂ (2)	SPhos (4)	K ₃ PO ₄	Dioxane/H ₂ O	100	18	85-95
2	4-Methoxyphenylboronic acid	Pd ₂ (dba) ₃ (1.5)	XPhos (6)	K ₂ CO ₃	Toluene	110	12	80-90
3	Thiophen-2-ylboronic acid	Pd(PPh ₃) ₄ (5)	-	Na ₂ CO ₃	DME/H ₂ O	85	24	75-85

Note: Yields are typical ranges based on analogous reactions with similar chloropyrazines and may vary based on specific reaction conditions and substrate purity.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of arylamines from aryl halides. This reaction is crucial for installing amine functionalities, which are prevalent in pharmaceuticals. **2-Chloro-3-methylpyrazine** can be effectively coupled with a wide range of primary and secondary amines using palladium catalysts.

Table 2: Representative Buchwald-Hartwig Amination Reactions with **2-Chloro-3-methylpyrazine**

Entry	Amine	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Aniline	Pd ₂ (dba) ₃ (2)	BINAP (3)	NaOtBu	Toluene	100	16	80-90
2	Morpholine	Pd(OAc) ₂ (2)	Xantphos (4)	Cs ₂ CO ₃	Dioxane	110	20	85-95
3	Benzylamine	PdCl ₂ (dppf) (3)	-	K ₃ PO ₄	THF	80	24	75-85

Note: Yields are typical ranges based on analogous reactions and may vary.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Synthesis of 2-phenyl-3-methylpyrazine

To a solution of **2-chloro-3-methylpyrazine** (1.0 mmol, 128.6 mg) in a 4:1 mixture of dioxane and water (5 mL) are added phenylboronic acid (1.2 mmol, 146 mg), potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg), and a palladium catalyst/ligand system such as Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).^[6] The reaction vessel is sealed and heated to 100 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-phenyl-3-methylpyrazine.

General Procedure for Buchwald-Hartwig Amination

Synthesis of N-phenyl-3-methylpyrazin-2-amine

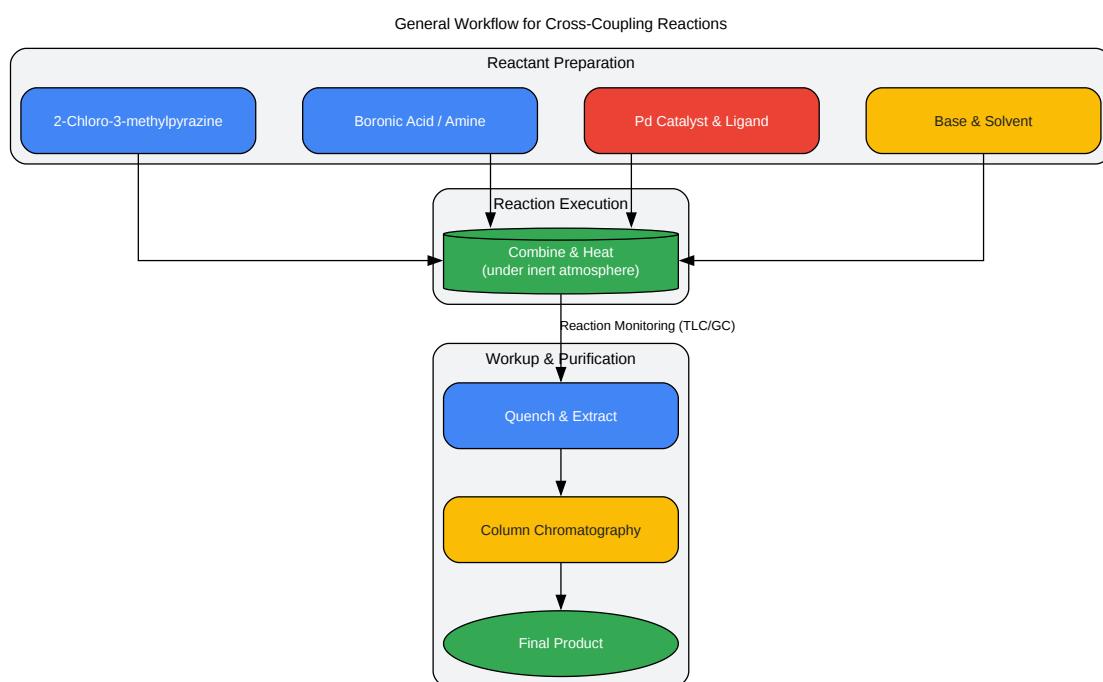
In an oven-dried Schlenk tube, palladium(II) acetate (0.02 mmol, 4.5 mg), a suitable phosphine ligand such as BINAP (0.03 mmol, 18.7 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) are combined. The tube is evacuated and backfilled with argon. Toluene (5 mL), **2-chloro-3-**

methylpyrazine (1.0 mmol, 128.6 mg), and aniline (1.2 mmol, 112 mg) are added.[4][7] The reaction mixture is heated to 100 °C for 16 hours. After cooling, the mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the product.

Visualization of Synthetic and Biological Pathways

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a generalized workflow for the functionalization of **2-chloro-3-methylpyrazine** via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination.

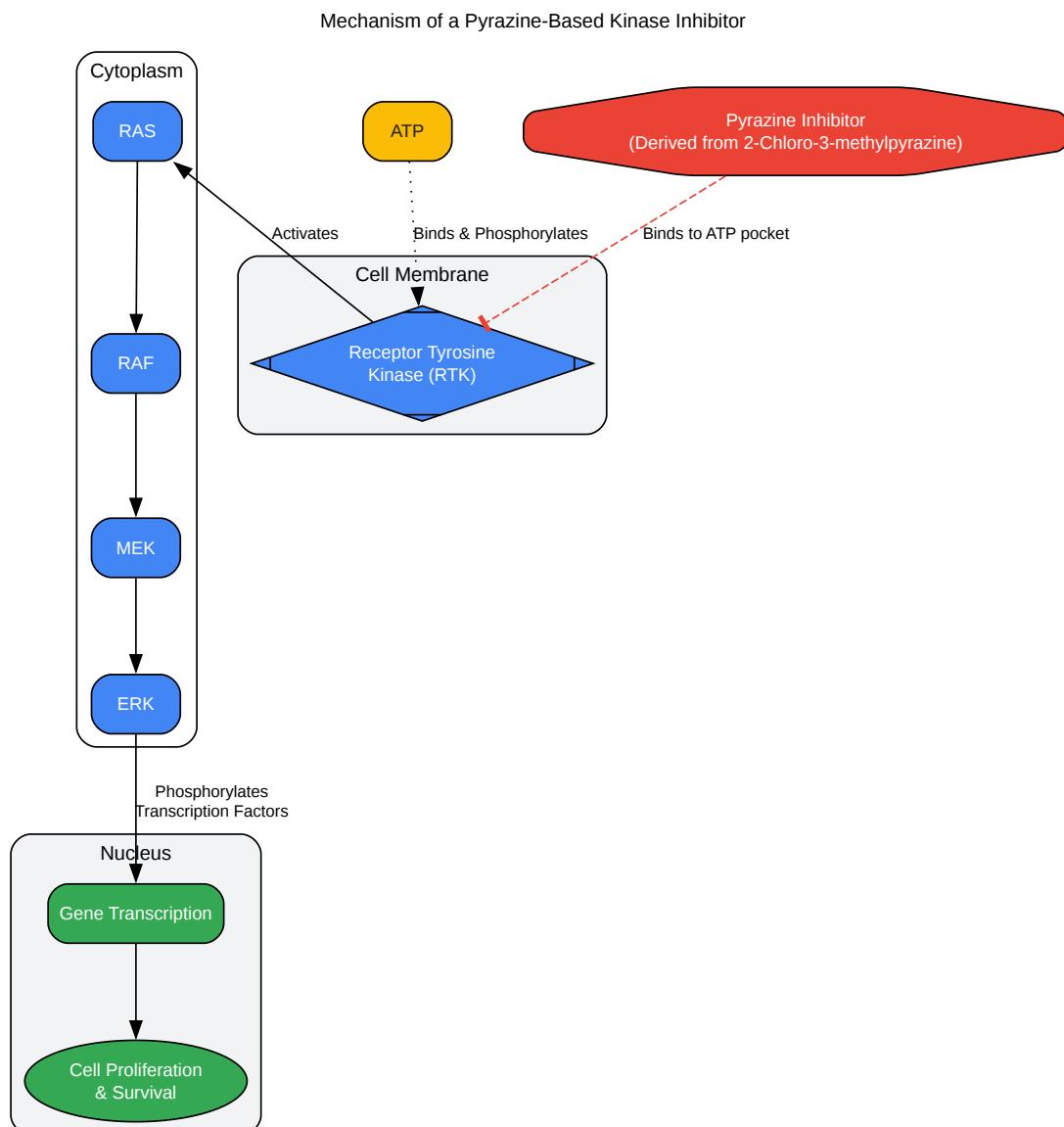


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A generalized workflow for cross-coupling reactions.

Application in Drug Discovery: Kinase Inhibitor Signaling Pathway

Pyrazine derivatives are integral to the development of small molecule kinase inhibitors, which are crucial in cancer therapy.[1][8] These inhibitors often function by competing with ATP for the binding site on a specific kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The diagram below illustrates the inhibitory action of a hypothetical pyrazine-based drug on a generic receptor tyrosine kinase (RTK) pathway, such as the one involving kinases like FLT3 or c-Met, which are known targets for pyrazine-containing drugs.[1][9]

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Inhibition of an RTK signaling pathway by a pyrazine drug.

Conclusion

2-Chloro-3-methylpyrazine stands out as a highly valuable and versatile building block for organic synthesis. Its reactivity in key transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides a reliable and efficient platform for the synthesis of complex molecules. The pyrazine core, readily accessible and modifiable through this precursor, continues to be a privileged scaffold in the design of novel therapeutics, particularly in the development of targeted kinase inhibitors for cancer and other diseases. The methodologies and data presented in this guide underscore its significance and provide a practical framework for its application in research and development.

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